molecular formula C16H18N2OS B6129162 pyrrolidin-1-yl[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone

pyrrolidin-1-yl[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone

Cat. No.: B6129162
M. Wt: 286.4 g/mol
InChI Key: ICASCPMVHZUEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidin-1-yl[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone is a complex organic compound featuring a pyrrolidine ring, a pyrrole ring, and a cyclopenta[b]thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidin-1-yl[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures for handling potentially hazardous reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired transformation and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Pyrrolidin-1-yl[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrrolidin-1-yl[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidin-1-yl[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties.

Properties

IUPAC Name

pyrrolidin-1-yl-(2-pyrrol-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-15(17-8-1-2-9-17)14-12-6-5-7-13(12)20-16(14)18-10-3-4-11-18/h3-4,10-11H,1-2,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICASCPMVHZUEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(SC3=C2CCC3)N4C=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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